molecular formula C29H32FNO3S B11464131 7-tert-butyl-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11464131
M. Wt: 493.6 g/mol
InChI Key: WAHZXCYLGQNCQF-UHFFFAOYSA-N
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Description

7-(tert-butyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzothieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated aromatic compound under basic conditions.

    Introduction of the tert-butyl group: This is usually done via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the 2-fluorobenzyl and 4-methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce ketones or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(tert-butyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-butyl)-4-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
  • 7-(tert-butyl)-4-{3-[(2-bromobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one

Uniqueness

The uniqueness of 7-(tert-butyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C29H32FNO3S

Molecular Weight

493.6 g/mol

IUPAC Name

7-tert-butyl-4-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C29H32FNO3S/c1-29(2,3)19-10-11-20-25(14-19)35-28-27(20)21(15-26(32)31-28)17-9-12-23(33-4)24(13-17)34-16-18-7-5-6-8-22(18)30/h5-9,12-13,19,21H,10-11,14-16H2,1-4H3,(H,31,32)

InChI Key

WAHZXCYLGQNCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OC)OCC5=CC=CC=C5F

Origin of Product

United States

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